N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Description
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
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Scientific Research Applications
Rearrangement in Chemical Reactions
- Research shows that the reaction of certain compounds with m-chloroperbenzoic acid leads to the formation of quinazolinediones, which undergo a rearrangement process involving intermediates like isocyanate carboxamide (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Potential Inhibitors of Thymidylate Synthase
- Certain quinazoline derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds exhibit different levels of potency against human TS (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Antimicrobial Agents
- A study highlighted the synthesis of certain quinazolinone derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011).
Pharmacological Evaluation
- Research focused on the synthesis of certain oxadiazole derivatives, revealing potential anti-bacterial properties and moderate inhibitory effects on α-chymotrypsin enzyme. This indicates the significant pharmacological potential of these compounds (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
AMPA Receptor Inhibition
- A series of fluoro-3-(2-chlorophenyl)quinazolin-4-ones were prepared to investigate structure-activity relationships for AMPA receptor inhibition, showing varied potencies. This research contributes to understanding how modifications in chemical structure impact receptor antagonism (Chenard, Welch, Blake, Butler, Reinhold, Ewing, Menniti, & Pagnozzi, 2001).
Cytotoxic Activity
- Certain carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, highlighting the potential for developing new antitumor drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Biological Studies of Oxadiazole Derivatives
- Oxadiazole derivatives were synthesized and characterized, showing significant antioxidant and antibacterial activities, indicating their potential as pharmacologically active agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
properties
CAS RN |
309940-35-0 |
---|---|
Product Name |
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C21H22ClN3O2S |
Molecular Weight |
415.94 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
HLCMUPQFCPJNMV-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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